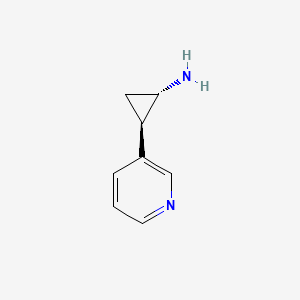
(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a pyridine ring attached to the cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method involves the use of a cyclopropanation reaction with a diazo compound and a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The pyridine ring and the cyclopropane moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., Grignard reagents) are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyridine ring or the cyclopropane moiety.
Scientific Research Applications
(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-phenylcyclopropan-1-amine
- (1R,2S)-2-(pyridin-3-yl)cyclopropan-1-amine
- (1S,2R)-2-(pyridin-2-yl)cyclopropan-1-amine
Uniqueness
(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine is unique due to its specific stereochemistry and the presence of the pyridine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
(1S,2R)-2-pyridin-3-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H10N2/c9-8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4,9H2/t7-,8+/m1/s1 |
InChI Key |
XPAHGXXAYUSFKN-SFYZADRCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CN=CC=C2 |
Canonical SMILES |
C1C(C1N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


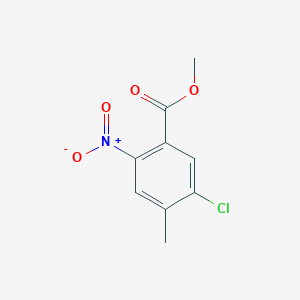
![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
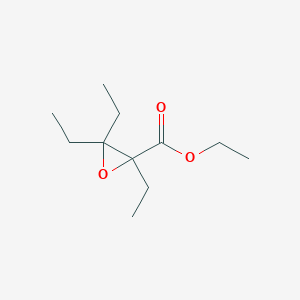
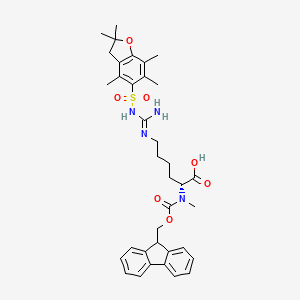
![[3-(Aminomethyl)phenoxy]acetic acid](/img/structure/B13650013.png)
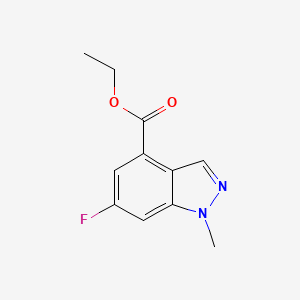

![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)

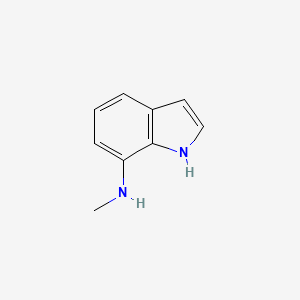
![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
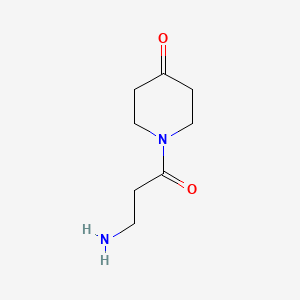

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
